Cas no 91348-86-6 (2-(Chloromethyl)-4-methylquinoline)

2-(Chloromethyl)-4-methylquinoline is a versatile quinoline derivative characterized by its reactive chloromethyl functional group, which facilitates further chemical modifications. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its quinoline core provides a rigid aromatic framework, while the chloromethyl group enhances reactivity for nucleophilic substitution or cross-coupling reactions. The methyl substituent at the 4-position contributes to steric and electronic tuning, influencing reactivity and selectivity in downstream applications. This compound is typically handled under controlled conditions due to its reactivity, making it suitable for advanced synthetic workflows requiring precise functionalization.
2-(Chloromethyl)-4-methylquinoline structure
91348-86-6 structure
Product Name:2-(Chloromethyl)-4-methylquinoline
CAS No:91348-86-6
MF:C11H10ClN
MW:191.656801700592
MDL:MFCD20623568
CID:1090582
PubChem ID:11063246
Update Time:2025-06-27

2-(Chloromethyl)-4-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-4-methylquinoline
    • DTXSID50453820
    • SB67894
    • AGN-PC-0NF9R8
    • Quinoline, 2-(chloromethyl)-4-methyl-
    • 91348-86-6
    • SCHEMBL4848307
    • DB-191731
    • MDL: MFCD20623568
    • Inchi: 1S/C11H10ClN/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3
    • InChI Key: FHGYGKQYTPEOPT-UHFFFAOYSA-N
    • SMILES: ClCC1=CC(C)=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 191.0501770g/mol
  • Monoisotopic Mass: 191.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 12.9Ų

2-(Chloromethyl)-4-methylquinoline Pricemore >>

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Additional information on 2-(Chloromethyl)-4-methylquinoline

2-(Chloromethyl)-4-methylquinoline: A Comprehensive Overview

The compound 2-(Chloromethyl)-4-methylquinoline, identified by the CAS Registry Number 91348-86-6, is a significant molecule in the field of organic chemistry. This compound belongs to the class of quinolines, which are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of 2-(Chloromethyl)-4-methylquinoline consists of a quinoline ring system with a chloromethyl group at the 2-position and a methyl group at the 4-position, making it a versatile building block for various chemical transformations.

Recent advancements in synthetic chemistry have highlighted the importance of 2-(Chloromethyl)-4-methylquinoline as a key intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can undergo various nucleophilic substitutions and coupling reactions, enabling the creation of complex molecular architectures. For instance, studies have shown that the chloromethyl group in 2-(Chloromethyl)-4-methylquinoline can act as an electrophilic site, facilitating reactions with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity has been exploited to develop novel antibiotics, antiviral agents, and anticancer drugs.

In addition to its role in drug discovery, 2-(Chloromethyl)-4-methylquinoline has found applications in materials science. The quinoline framework is known for its π-conjugated system, which imparts unique electronic properties to the molecule. By modifying the substituents on the quinoline ring, chemists can tailor the electronic and optical properties of the compound for use in organic electronics. For example, derivatives of 2-(Chloromethyl)-4-methylquinoline have been employed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

The synthesis of 2-(Chloromethyl)-4-methylquinoline typically involves multi-step processes that combine traditional organic reactions with modern catalytic techniques. One common approach involves the Friedlander synthesis, where an o-aminobenzaldehyde derivative reacts with an α-chloro ketone under acidic conditions to form the quinoline skeleton. Subsequent functionalization steps allow for the introduction of the chloromethyl and methyl groups at specific positions on the ring.

The stability and reactivity of 2-(Chloromethyl)-4-methylquinoline make it an attractive candidate for further exploration in both academic and industrial settings. Its ability to participate in a wide range of chemical transformations underscores its potential as a valuable tool in drug design and materials development. As research continues to uncover new applications for this compound, it is likely that CAS No. 91348-86-6 will remain a focal point in organic chemistry for years to come.

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